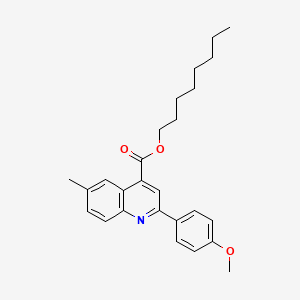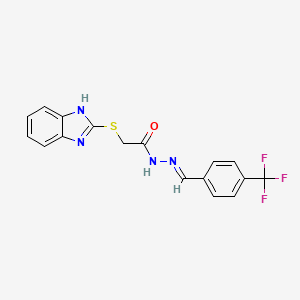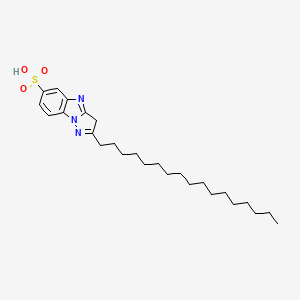
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a pentadienenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of p-fluorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent dehydration step to form the desired pentadienenitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-(p-Fluorophenyl)-2-methylpropionic acid: This compound shares the fluorophenyl group but has a different backbone structure.
1-(p-Fluorophenyl)-2-(2′-pyridyl)ethanol: Another compound with a fluorophenyl group, but with different functional groups and applications.
Uniqueness
2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its specific combination of functional groups and the resulting chemical properties
属性
CAS 编号 |
125369-82-6 |
|---|---|
分子式 |
C17H12FN |
分子量 |
249.28 g/mol |
IUPAC 名称 |
(2E,4E)-2-(4-fluorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12FN/c18-17-11-9-15(10-12-17)16(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,16-8- |
InChI 键 |
QGVOKVHULDCKGJ-QSJINSDNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)







![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)


